REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([C:10](Cl)=[O:11])=[CH:6][CH:5]=1.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C(N(CC)CC)C>ClCCl>[N:14]1([C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([O:2][CH3:1])=[O:13])=[CH:5][CH:6]=2)=[O:11])[CH2:18][CH2:17][CH2:16][CH2:15]1
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Name
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Quantity
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29 g
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Type
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reactant
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Smiles
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COC(C1=CC=C(C=C1)C(=O)Cl)=O
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Name
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|
Quantity
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14.2 g
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Type
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reactant
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Smiles
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N1CCCC1
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Name
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Quantity
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21 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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350 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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N1(CCCC1)C(=O)C1=CC=C(C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |